![molecular formula C8H6BrN3O B14752392 3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
3-Bromo-7-methoxypyrido[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H6BrN3O It is a derivative of pyrido[3,4-b]pyrazine, featuring a bromine atom at the 3rd position and a methoxy group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxypyrido[3,4-b]pyrazine typically involves the bromination of 7-methoxypyrido[3,4-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include using continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-methoxypyrido[3,4-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and ligands are typically used in Suzuki or Heck coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products are more complex molecules formed by the coupling of this compound with another aromatic or aliphatic compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-methoxypyrido[3,4-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and other biological pathways.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-methoxypyrido[3,4-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites. This interaction can inhibit the activity of these enzymes, leading to downstream effects on cellular pathways. The exact pathways and molecular targets involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-7-methoxypyrido[2,3-b]pyrazine
- 3-Bromo-7-methoxypyrido[4,3-b]pyrazine
- 3-Bromo-7-methoxypyrido[3,4-c]pyrazine
Uniqueness
3-Bromo-7-methoxypyrido[3,4-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C8H6BrN3O |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
3-bromo-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-2-5-6(3-11-8)12-7(9)4-10-5/h2-4H,1H3 |
InChI-Schlüssel |
QSMYPIOEHDAGDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C2C(=C1)N=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
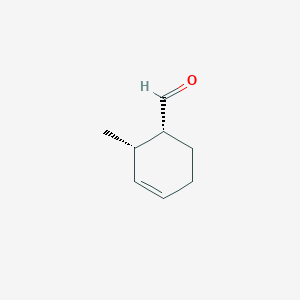

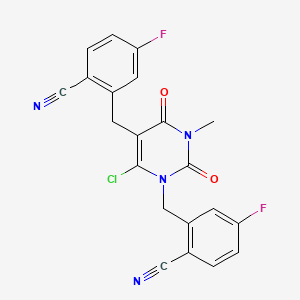

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
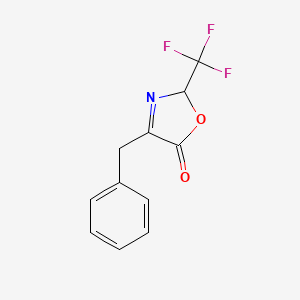
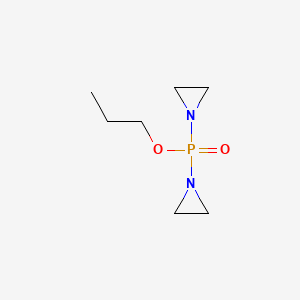
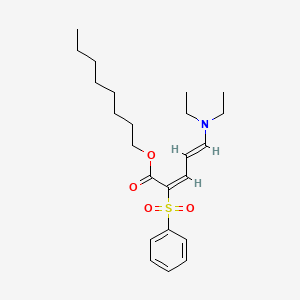
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)
